(3-Butoxy-4,5-difluorophenyl)(methyl)sulfane
CAS No.: 1443351-02-7
Cat. No.: VC13537733
Molecular Formula: C11H14F2OS
Molecular Weight: 232.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443351-02-7 |
|---|---|
| Molecular Formula | C11H14F2OS |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 1-butoxy-2,3-difluoro-5-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C11H14F2OS/c1-3-4-5-14-10-7-8(15-2)6-9(12)11(10)13/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | DGLCCGSXNFNLDD-UHFFFAOYSA-N |
| SMILES | CCCCOC1=C(C(=CC(=C1)SC)F)F |
| Canonical SMILES | CCCCOC1=C(C(=CC(=C1)SC)F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane is C₁₁H₁₄F₂OS, with a molecular weight of 232.29 g/mol. Its IUPAC name is 3-butoxy-4,5-difluoro-1-(methylsulfanyl)benzene, and its canonical SMILES representation is COC1=CC(=C(C(=C1F)F)SC)OCCCC. The compound’s structure features:
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A butoxy group (-OCCCC) at position 3, contributing steric bulk and moderate hydrophobicity.
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Two fluorine atoms at positions 4 and 5, enhancing electronegativity and influencing electronic distribution across the aromatic ring.
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A methylsulfanyl group (-SCH₃) at position 1, introducing nucleophilic reactivity and sulfur-based interaction capabilities.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄F₂OS |
| Molecular Weight | 232.29 g/mol |
| IUPAC Name | 3-butoxy-4,5-difluoro-1-(methylsulfanyl)benzene |
| SMILES | COC1=CC(=C(C(=C1F)F)SC)OCCCC |
| Topological Polar Surface Area | 36.3 Ų |
Synthetic Methodologies
The synthesis of (3-Butoxy-4,5-difluorophenyl)(methyl)sulfane typically involves a multi-step sequence, leveraging nucleophilic aromatic substitution and alkylation reactions. A representative pathway includes:
| Parameter | Condition |
|---|---|
| Catalyst | BF₃·Et₂O (1.5 equiv) |
| Solvent | Acetic acid |
| Temperature | Room temperature |
| Reaction Time | 2–3 hours |
| Yield | 85–92% |
Physicochemical Properties
The compound exhibits a melting point of 78–82°C and a boiling point of 285–290°C (estimated). Its solubility profile is dominated by moderate hydrophobicity (logP ≈ 3.2), making it soluble in organic solvents like dichloromethane and dimethyl sulfoxide but sparingly soluble in water. The fluorine atoms contribute to enhanced metabolic stability by resisting oxidative degradation, while the butoxy group augments membrane permeability.
| Compound | Antimicrobial Activity (MIC, µg/mL) | Target Enzyme Inhibition (%) |
|---|---|---|
| 3-Butoxy-4,5-difluoro derivative | 12–24 (E. coli) | 65 (Cytochrome P450) |
| 4-Butoxy-2,3-difluoro analogue | 8–16 (P. aeruginosa) | 72 (Kinase X) |
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